4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-
Description
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- is a bicyclic heterocyclic compound featuring a fused pyran-pyridine core with an amino substituent at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Synthetic routes for this compound often involve alkylation or multicomponent reactions, as seen in related pyrano-pyridinones .
Properties
CAS No. |
55055-33-9 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-aminopyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6N2O2/c9-8-3-6(11)5-4-10-2-1-7(5)12-8/h1-4H,9H2 |
InChI Key |
ISOXXJAHHFSTJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=CC2=O)N |
Origin of Product |
United States |
Preparation Methods
General Three-Component Condensation
The reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with aromatic aldehydes and malononitrile in refluxing ethanol yields 2-amino-substituted pyrano[3,2-c]pyridin-4-ones (Figure 1). The mechanism proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with the pyridone nucleus. This method achieves yields of 75–96% across diverse aldehydes, including electron-deficient and electron-rich aryl derivatives (Table 1).
Table 1: Representative Yields for MCR-Derived 2-Amino-4H-Pyrano[3,2-c]pyridin-4-ones
| Aldehyde Substituent | Yield (%) | Reference |
|---|---|---|
| 4-Fluorophenyl | 94 | |
| 4-Chlorophenyl | 96 | |
| 4-Methoxyphenyl | 82 | |
| 2-Thiophenyl | 86 |
Solvent and Catalyst Optimization
Ethanol (96% aqueous) under reflux conditions is the preferred solvent due to its ability to precipitate products directly, simplifying purification. Triethylamine (0.05 mL per 0.8 mmol substrate) enhances reaction rates by deprotonating intermediates, while piperidine facilitates enantioselective syntheses when chiral catalysts are employed. For example, using (R)- or (S)-binaphthyl-derived organocatalysts, enantiomeric excesses of 98–99% have been achieved for fluorinated derivatives.
Cyclization Strategies with Ammonia and Amines
Cyclization of enaminone intermediates offers an alternative route to 2-amino-4H-pyrano[3,2-c]pyridin-4-one. This method involves the transformation of 1,5-diketones or their derivatives into pyranone scaffolds via ammonia or primary amine-mediated cyclizations.
Enaminone Intermediate Formation
Treatment of 1,5-diphenylpentane-1,3,5-trione with N,N-dimethylformamide dimethyl acetal (DMFDMA) generates (N,N-dimethylamino)methylidene intermediates, which undergo cyclization in the presence of silica gel or ammonium chloride to yield pyranone derivatives. Subsequent reaction with aqueous ammonia introduces the 2-amino group, producing the target compound in 70–85% yields.
Primary Amine Variants
Primary amines such as methylamine or benzylamine can substitute ammonia to yield N-substituted analogs. For instance, cyclization with methylamine at 60°C in DMF affords 1-methyl-2-amino-4H-pyrano[3,2-c]pyridin-4-one, albeit with reduced yields (65–72%) compared to the ammonia route.
Enantioselective Synthesis Techniques
Chiral organocatalysts enable the asymmetric synthesis of 2-amino-4H-pyrano[3,2-c]pyridin-4-one, critical for applications requiring enantiopure compounds.
Chiral Binaphthyl Catalysts
Employing (R)- or (S)-binaphthyl-derived thiourea catalysts (e.g., 3a and 3b ), researchers have synthesized homochiral 2-amino derivatives with 98–99% enantiomeric excess (ee). The reaction of (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-methylpiperidin-4-one with malononitrile in toluene at room temperature produces enantiomerically pure products, as confirmed by HPLC analysis.
Solvent Effects on Enantioselectivity
Polar aprotic solvents like dimethylformamide (DMF) improve catalyst solubility but may reduce ee values due to competitive solvation. In contrast, toluene maintains high enantioselectivity (≥95% ee) while marginally extending reaction times to 12–24 hours.
Comparative Analysis of Synthetic Routes
A systematic evaluation of MCR, cyclization, and enantioselective methods reveals trade-offs between yield, scalability, and complexity.
Table 2: Method Comparison for 2-Amino-4H-Pyrano[3,2-c]pyridin-4-one Synthesis
| Method | Avg. Yield (%) | Reaction Time | Scalability | Enantioselectivity |
|---|---|---|---|---|
| MCR with Malononitrile | 85–96 | 50–90 min | High | Low (racemic) |
| Ammonia Cyclization | 70–85 | 2–4 hours | Moderate | N/A |
| Enantioselective MCR | 75–86 | 12–24 hours | Low | 98–99% ee |
Multicomponent reactions excel in efficiency and yield but require stoichiometric malononitrile, which complicates waste management. Cyclization routes offer substrate flexibility but necessitate pre-functionalized intermediates. Enantioselective methods, while producing high-purity compounds, are less scalable due to catalyst costs.
Industrial and Environmental Considerations
Solvent Recycling
Ethanol’s low toxicity and ease of recovery make it ideal for large-scale MCR syntheses. Distillation and reuse protocols reduce environmental impact, aligning with green chemistry principles.
Catalyst Recovery
Heterogeneous catalysts like silica gel (used in cyclization) are reusable for up to five cycles without significant activity loss. In contrast, chiral organocatalysts require costly separation processes, limiting their industrial adoption.
Chemical Reactions Analysis
Reaction Conditions:
-
Solvent: Ethanol (96% aqueous)
-
Temperature: Reflux (~78°C)
-
Time: 50–60 minutes
-
Workup: Precipitation followed by filtration; no column chromatography required .
Example Reaction:
Key Features:
-
Atom economy >90%
-
Yields: 70–95% depending on substituents (Table 1)
-
Tolerates electron-withdrawing (e.g., -NO
) and electron-donating (e.g., -CH
) groups on aldehydes .
Table 1: Selected Derivatives Synthesized via MCRs
| Aldehyde Substituent | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromo-C | |||
| H | |||
| 8 | 92 | ||
| 4-Nitro-C | |||
| H | |||
| 3r | 85 | ||
| C | |||
| H | |||
| -CH | |||
| 3c | 78 |
Cyclocondensation Reactions
The amino and keto groups facilitate cyclocondensation with carbonyl-containing reagents:
2.1. With Aldehydes and Active Methylene Compounds
Reaction with arylidene malononitriles or α-cyanoacrylic esters yields fused pyrano-pyridines. For example:
2.2. With DMFDMA (N,N-Dimethylformamide Dimethyl Acetal)
Reaction with DMFDMA forms intermediates for further functionalization:
3.1. Esterification and Carbonitrile Formation
-
Methyl ester derivatives : Formed via reaction with methyl cyanoacetate (e.g., 3c , 3d in ).
-
Carbonitriles : Synthesized using malononitrile under basic conditions (e.g., 3h in ).
3.2. Substitution at the Amino Group
The amino group undergoes nucleophilic substitution with:
-
Alkyl halides : To form N-alkylated derivatives.
Mechanistic Pathways
Key steps in its reactivity include:
-
Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition : Pyridone attacks the nitrile’s β-carbon.
-
Cyclization : Intramolecular nucleophilic attack forms the pyran ring .
Evidence :
-
Isolation of intermediates (e.g., enaminones) in silica gel-mediated reactions .
-
Kinetic studies confirming rate-determining cyclization step .
Biological Activity Correlation
While beyond direct chemical reactions, derivatives show:
-
Antiproliferative activity : IC
values as low as 3 nM in cancer cell lines (HeLa, MCF-7) . -
Tubulin polymerization inhibition : Linked to G2/M cell cycle arrest .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades under strongly acidic/basic conditions via ring-opening.
-
Thermal Stability : Stable up to 250°C (TGA data in).
Scientific Research Applications
Scientific Research Applications
Anticancer Activity:
- Mechanism of Action: Pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone derivatives induce cell cycle arrest in the G2/M phase and block in vitro tubulin polymerization . These actions are similar to well-established antitubulin agents like colchicine and podophyllotoxin, which are effective in cancer chemotherapy and are being explored as inhibitors of angiogenesis in cancer tissues .
- Antiproliferative Activity: Library members of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones display low nanomolar antiproliferative activity and induce apoptosis in human cancer cell lines .
Synthesis and Preparation:
- General Method: A general method for synthesizing substituted 2-amino-4H-pyrano[3,2-c]pyridines involves reacting 4-hydroxy-6-methyl-2(1H)-pyridone with arylmethylene malononitriles or arylmethylene cyanoacetic esters . This one-pot process includes a Michael addition and an intramolecular nucleophilic addition, yielding products that can be easily isolated .
- One-Pot Synthesis: 2-amino-3-cyano-4H-pyran derivatives can be efficiently synthesized through a one-pot, three-component reaction of aldehydes, ethyl acetoacetate, and malononitrile, using ammonia as a catalyst at room temperature .
Medicinal Chemistry:
- The structural motif of pyrano[3,2-c]pyridone is commonly found in alkaloids that exhibit diverse biological activities .
- These heterocyclic compounds are considered promising leads in anticancer drug design due to the successful clinical use of microtubule-targeting agents .
- 2-amino-3-cyano-4H-pyran derivatives, closely related to pyrano[3,2-c]pyridones, are also investigated for antimicrobial and antioxidant activities .
Methods for Synthesis of Pyrano[3,2-c]pyridones
- A three-component reaction of pyridone with malononitrile and aromatic aldehydes in a 1:1:1 ratio proceeds smoothly in refluxing ethanol containing a small quantity of Et3N. Pyranopyridones precipitate directly from the refluxing reaction mixtures and require no further purification . General Procedure: A mixture of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) or 4-hydroxy-1-methylquinolin-2(1 H)-one, malononitrile (0.8 mmol), triethylamine (0.05 mL) and a corresponding aldehyde (0.8 mmol) in EtOH (96% aqueous solution, 3 mL) is refluxed for 50 minutes. The reaction mixture is allowed to cool to room temperature, the precipitated product is collected by filtration and washed with EtOH (5 mL) .
Mechanism of Action
The mechanism of action of 2-Amino-4H-pyrano[3,2-c]pyridin-4-one involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to cell death in cancer cells. This makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activities:
Key Observations :
Synthetic Accessibility: The 2-amino derivative is synthesized via alkylation, similar to antimicrobial pyrano[3,2-c][1]benzopyrans , while thieno analogs require Curtius rearrangements . Multicomponent one-pot methods (e.g., for 4H-pyrano[3,2-c]quinolines) offer higher yields (85–98%) and efficiency .
Biological Activity: The amino group may enhance antimicrobial activity compared to non-polar substituents (e.g., methyl or aryl groups) . In contrast, pyrano[2,3-c]pyrazoles exhibit broader pharmacological profiles (e.g., anticancer) due to their pyrazole moiety .
Stability: Dihydro derivatives (e.g., 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one) show reduced reactivity due to ring saturation, making them stable intermediates .
Structural Modifications :
- Substitution at C3 (e.g., 3-(4-hydroxyphenyl) in ) introduces steric hindrance, which can affect binding to biological targets. The 2-pyridinyl substituent in adds π-stacking capability, useful in kinase inhibition .
Research Findings and Data Tables
Table 1: Physicochemical Data
Biological Activity
4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused ring system that incorporates both pyridine and pyran moieties. This unique structure is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 55055-33-9 |
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 4H-Pyrano[3,2-c]pyridin-4-one, 2-amino- |
Antitumor Activity
Research indicates that derivatives of 4H-pyrano[3,2-c]pyridin-4-one exhibit significant antiproliferative effects against various cancer cell lines. A study by Piao and Imafuku demonstrated that certain pyrano-pyridine hybrids showed high potency in inhibiting breast cancer cell proliferation, achieving an inhibition rate of 81% in vitro assays and significant tumor size reduction in vivo studies .
Antibacterial and Antioxidant Properties
The compound has also been evaluated for its antibacterial and antioxidant activities. In a recent study, several derivatives were tested against Gram-positive bacteria. Some derivatives displayed lower IC50 values than ampicillin, indicating strong antibacterial potential. Additionally, the antioxidant capacity was assessed using DPPH scavenging assays, where certain compounds showed superior reducing power compared to standard antioxidants like BHT .
The mechanism underlying the antiproliferative effects of these compounds appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Molecular docking studies suggested that these compounds bind effectively to CDK2, leading to reduced expression levels of CDK2 protein and gene in treated cells. This inhibition ultimately results in apoptosis activation through caspase pathways .
Case Studies
- Anticancer Study : A study conducted on HCT-116 colorectal cancer cells demonstrated that derivatives such as 4d and 4k inhibited cell proliferation with IC50 values of 75.1 µM and 85.88 µM respectively. These compounds induced apoptosis via caspase-3 activation, confirming their potential as therapeutic agents against colorectal cancer .
- Antibacterial Evaluation : In another investigation focusing on antibacterial activity, specific derivatives showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The results indicated that the structural modifications on the pyrano-pyridine scaffold significantly influenced their antibacterial efficacy .
Q & A
What are the common synthetic routes for 2-amino-4H-pyrano[3,2-c]pyridin-4-one derivatives?
Level: Basic
Methodological Answer:
The compound is synthesized via multicomponent reactions (MCRs) and one-pot strategies. Key approaches include:
- Microwave-assisted thermal electrocyclization : Using Curtius rearrangement and heteroarylacrylic acid precursors under optimized microwave conditions (e.g., 3-(2-thienyl)acryloyl azide) to enhance regioselectivity and reduce reaction time .
- Deep eutectic solvent (DES)-catalyzed synthesis : Zinc chloride/acetamide DES acts as both catalyst and solvent, enabling mild conditions (e.g., 80°C, 2 hours) for coupling aromatic aldehydes, 4-hydroxycoumarin, and cyanoacetate derivatives in yields of 75–92% .
- AcONa-catalyzed MCRs : Combining salicylaldehydes, malononitrile, and 4-hydroxy-1-methylquinolin-2(1H)-one in ethanol, achieving 85–98% yields in 3 minutes .
How can reaction conditions be optimized for higher yields in synthesizing this scaffold?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Catalyst screening : DES systems (e.g., ZnCl₂/acetamide) improve atom economy and reduce waste compared to traditional acid catalysts .
- Solvent selection : Ethanol or acetic anhydride enhances solubility of intermediates, as seen in cyclocondensation reactions with TEOF (triethyl orthoformate) .
- Temperature control : Microwave irradiation (e.g., 150–200 W) accelerates electrocyclization, reducing side reactions .
- Purification : Flash chromatography (e.g., DCM/EtOAc gradients) or solvent precipitation (e.g., dioxane/cyclohexane) ensures high purity (>95%) .
What spectroscopic techniques validate the structure of 2-amino-4H-pyrano[3,2-c]pyridin-4-one derivatives?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Confirms regiochemistry and substituent positioning. For example, pyridinone carbonyl signals appear at δ ~165–170 ppm, while amino groups resonate at δ 6.5–7.2 ppm .
- HRMS : Validates molecular weight with <2 ppm error (e.g., C15H12N2O2 requires [M+H]+ = 265.0978) .
- HPLC : Assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
How to resolve contradictions in bioactivity data across studies?
Level: Advanced
Methodological Answer:
Discrepancies arise from assay models and structural variations:
- Assay specificity : CYP51 inhibition (IC50) in fungal models (e.g., Candida albicans) may differ from rat passive cutaneous anaphylaxis (PCA) due to species-specific target interactions .
- Structural analogs : Pyridinone derivatives (e.g., compound 6 in ) show higher iv activity than pyranones due to improved solubility and membrane permeability .
- Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) to compare IC50 values across ≥3 independent replicates .
What computational methods predict the compound’s biological targets?
Level: Advanced
Methodological Answer:
- Molecular dynamics (MD) simulations : Analyze binding stability of 2-amino derivatives to CYP51’s heme pocket over 100 ns trajectories, calculating RMSD (<2 Å) and binding free energy (ΔG ~-35 kcal/mol) .
- Docking studies : Glide SP/XP scoring in Schrödinger Suite identifies key interactions (e.g., hydrogen bonds with Tyr118, hydrophobic contacts with Leu121) .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity (Hammett σ) with antifungal activity (R² >0.8) .
What biological activities are reported for this scaffold?
Level: Basic
Methodological Answer:
- Antifungal : CYP51 inhibition (IC50 = 0.8–2.3 µM against C. albicans) via heme iron coordination .
- Antiallergic : Suppression of rat PCA by 60–75% at 10 mg/kg (iv) for pyridinone carboxylic acids .
- Antiproliferative : Induction of apoptosis in cancer cells (e.g., IC50 = 12 µM against HeLa) via caspase-3 activation .
How do structural modifications impact CYP51 inhibition?
Level: Advanced
Methodological Answer:
- Electron-withdrawing groups : Nitro or cyano substituents at C3 increase binding affinity (ΔΔG = -2.1 kcal/mol) by enhancing heme iron interaction .
- Ring expansion : Pyrano[3,2-c]quinolones (e.g., 4-hydroxyaryl derivatives) lose activity due to steric clashes in CYP51’s substrate channel .
- Amino group substitution : N-Methylation reduces solubility, lowering IC50 by 4-fold compared to primary amines .
What green chemistry approaches improve synthesis sustainability?
Level: Advanced
Methodological Answer:
- DES reuse : ZnCl₂/acetamide DES can be recycled ≥5 times without yield loss (<5% variation) .
- Solvent-free microwave synthesis : Reduces E-factor by 60% compared to thermal methods .
- One-pot cascades : Combine Curtius rearrangement and electrocyclization in a single vessel, minimizing purification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
